molecular formula C14H11ClN2O B8437163 7-Chloro-2-pyridin-3-yl-3,4-dihydro-2H-isoquinolin-1-one

7-Chloro-2-pyridin-3-yl-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B8437163
M. Wt: 258.70 g/mol
InChI Key: DWOQLJMJDQSCNW-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Copper iodide (15.6 mg, 0.0824 mmol), trans-N,N′-dimethyl-cyclohexyl-1,2-diamine (28.3 mg, 0.2472 mmol) and potassium phosphate (437.3 mg, 2.0604 mmol) were added to 1,4-dioxane (20 mL) degassed with argon for 30 minutes. The reaction mixture was purged with argon for a further 20 minutes followed by the addition of 7-chloro-3,4-dihydro-2H-isoquinolin-1-one (I-1d: 150 mg, 0.82417 mmol) and 3-bromo-pyridine (88.9 mL, 0.9065 mmol). The reaction mixture was heated to reflux at 110° C. for 12 hours. The reaction was monitored by TLC (10% methanol in CHCl3). The reaction mixture was filtered and the filtrate was concentrated. Purification by column chromatography on silica gel (10% methanol in CHCl3) afforded 90 mg of the product (42.2% yield).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
88.9 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
28.3 mg
Type
reactant
Reaction Step Three
Name
potassium phosphate
Quantity
437.3 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
15.6 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
42.2%

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[K+].[K+].[K+].O1CCOCC1.[Cl:15][C:16]1[CH:25]=[C:24]2[C:19]([CH2:20][CH2:21][NH:22][C:23]2=[O:26])=[CH:18][CH:17]=1.Br[C:28]1[CH:29]=[N:30][CH:31]=[CH:32][CH:33]=1>C(Cl)(Cl)Cl.[Cu](I)I.CO>[Cl:15][C:16]1[CH:25]=[C:24]2[C:19]([CH2:20][CH2:21][N:22]([C:28]3[CH:29]=[N:30][CH:31]=[CH:32][CH:33]=3)[C:23]2=[O:26])=[CH:18][CH:17]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
ClC1=CC=C2CCNC(C2=C1)=O
Name
Quantity
88.9 mL
Type
reactant
Smiles
BrC=1C=NC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
28.3 mg
Type
reactant
Smiles
Name
potassium phosphate
Quantity
437.3 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
15.6 mg
Type
catalyst
Smiles
[Cu](I)I
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed with argon for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged with argon for a further 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (10% methanol in CHCl3)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2CCN(C(C2=C1)=O)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 42.2%
YIELD: CALCULATEDPERCENTYIELD 42.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.